molecular formula C12H14N2O3 B1348205 5-(4-Ethoxyphenyl)-5-methylimidazolidine-2,4-dione CAS No. 68524-15-2

5-(4-Ethoxyphenyl)-5-methylimidazolidine-2,4-dione

Cat. No.: B1348205
CAS No.: 68524-15-2
M. Wt: 234.25 g/mol
InChI Key: VAHWJQLCMYETMH-UHFFFAOYSA-N
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Description

5-(4-Ethoxyphenyl)-5-methylimidazolidine-2,4-dione is a heterocyclic compound that belongs to the class of imidazolidine-2,4-diones. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceutical agents.

Preparation Methods

The synthesis of 5-(4-Ethoxyphenyl)-5-methylimidazolidine-2,4-dione typically involves the reaction of 4-ethoxybenzaldehyde with methylamine and glycine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified by recrystallization. Industrial production methods may involve the use of continuous flow reactors to optimize yield and reduce production time.

Chemical Reactions Analysis

5-(4-Ethoxyphenyl)-5-methylimidazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding imidazolidine-2,4-dione derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced imidazolidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles to form substituted imidazolidine derivatives.

Scientific Research Applications

5-(4-Ethoxyphenyl)-5-methylimidazolidine-2,4-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits antimicrobial and antifungal activities, making it useful in biological studies.

    Medicine: It is investigated for its potential use as an anticonvulsant and anti-inflammatory agent.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 5-(4-Ethoxyphenyl)-5-methylimidazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, its anticonvulsant activity may be due to its ability to modulate neurotransmitter release or receptor activity in the central nervous system.

Comparison with Similar Compounds

5-(4-Ethoxyphenyl)-5-methylimidazolidine-2,4-dione can be compared with other similar compounds, such as:

    5-(4-Methoxyphenyl)-5-methylimidazolidine-2,4-dione: This compound has a methoxy group instead of an ethoxy group, which may result in different biological activities.

    5-(4-Chlorophenyl)-5-methylimidazolidine-2,4-dione: The presence of a chlorine atom can significantly alter the compound’s reactivity and biological properties.

    5-(4-Nitrophenyl)-5-methylimidazolidine-2,4-dione: The nitro group can enhance the compound’s antimicrobial activity but may also increase its toxicity.

Each of these compounds has unique properties and applications, highlighting the versatility of the imidazolidine-2,4-dione scaffold in medicinal chemistry and other fields.

Properties

IUPAC Name

5-(4-ethoxyphenyl)-5-methylimidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c1-3-17-9-6-4-8(5-7-9)12(2)10(15)13-11(16)14-12/h4-7H,3H2,1-2H3,(H2,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAHWJQLCMYETMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2(C(=O)NC(=O)N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80988190
Record name 4-(4-Ethoxyphenyl)-4-methyl-4H-imidazole-2,5-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80988190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68524-15-2
Record name Hydantoin, 5-(p-ethoxyphenyl)-5-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068524152
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(4-Ethoxyphenyl)-4-methyl-4H-imidazole-2,5-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80988190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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